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Compound of Interest

Compound Name: 2-Fluoro-5-nitroaniline

Cat. No.: B1294389 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the ¹H and

¹³C NMR spectral characteristics of 2-Fluoro-5-nitroaniline, with a comparative analysis

against 2-nitroaniline and 4-fluoroaniline.

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectra of 2-Fluoro-5-nitroaniline. To offer a clear perspective on the influence of its

substituents, this guide presents a comparative study with the structurally related molecules: 2-

nitroaniline and 4-fluoroaniline. The positions of the fluorine and nitro groups on the aniline ring

significantly impact the chemical shifts and coupling constants of the aromatic protons and

carbons. Understanding these spectral nuances is crucial for the accurate identification and

characterization of these and similar molecules in research and development.

Comparative ¹H and ¹³C NMR Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR data for 2-Fluoro-5-
nitroaniline, 2-nitroaniline, and 4-fluoroaniline. The chemical shifts (δ) are reported in parts per

million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data Comparison
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Compound Solvent Nucleus
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

2-Fluoro-5-

nitroaniline
DMSO-d₆ H-3 7.79 dd

³J(H3-H4) =

9.2, ⁴J(H3-F)

= 2.8

H-4 7.15 ddd

³J(H4-H3) =

9.2, ³J(H4-F)

= 11.2,

⁴J(H4-H6) =

0.4

H-6 7.56 dd

³J(H6-F) =

4.8, ⁴J(H6-

H4) = 0.4

NH₂ 6.61 s

2-

Nitroaniline[1]
CDCl₃ H-3 8.12 d J = 8.0

H-4 7.36 t J = 8.1

H-5 6.70 t J = 8.0

H-6 6.81 d J = 8.3

NH₂ 5.98 s

4-

Fluoroaniline[

2]

CDCl₃ H-2, H-6 6.89 t J = 8.0

H-3, H-5 6.62 dd J = 8.6, 4.5

NH₂ 3.60 s

Table 2: ¹³C NMR Spectral Data Comparison
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Compound Solvent Nucleus
Chemical Shift (δ,
ppm)

2-Fluoro-5-nitroaniline DMSO-d₆ C-1
137.9 (d, ²J(C-F) =

13.1 Hz)

C-2
153.1 (d, ¹J(C-F) =

243.5 Hz)

C-3
114.9 (d, ²J(C-F) =

25.0 Hz)

C-4
115.5 (d, ³J(C-F) = 8.7

Hz)

C-5 141.0

C-6
110.1 (d, ⁴J(C-F) = 3.7

Hz)

2-Nitroaniline[1] CDCl₃ C-1 149.27

C-2 147.49

C-3 113.15

C-4 129.94

C-5 109.03

C-6 120.66

4-Fluoroaniline[2] CDCl₃ C-1 142.57 (d, J = 2.0 Hz)

C-2, C-6 116.10 (d, J = 7.6 Hz)

C-3, C-5
115.69 (d, J = 22.4

Hz)

C-4
156.38 (d, J = 235.2

Hz)

Experimental Protocols
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A standardized protocol is essential for obtaining high-quality and reproducible NMR data.

Sample Preparation:

Sample Quantity: For ¹H NMR, 5-10 mg of the analyte is sufficient. For ¹³C NMR, a higher

concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a

reasonable time.

Solvent Selection: High-purity deuterated solvents are crucial. Chloroform-d (CDCl₃) and

dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aniline derivatives, depending on

the sample's solubility. The use of the same solvent is important for accurate comparison of

chemical shifts.

Sample Filtration: To ensure a homogeneous magnetic field, it is important that the sample is

fully dissolved and free of particulate matter. If necessary, the solution should be filtered

through a small cotton plug in a Pasteur pipette.

Internal Standard: Tetramethylsilane (TMS) is the standard reference for both ¹H and ¹³C

NMR (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration

(e.g., CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C; DMSO-d₆ at δ = 2.50 ppm for

¹H and δ = 39.52 ppm for ¹³C).

NMR Data Acquisition:

Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically

with a field strength of 300 MHz or higher.

¹H NMR Parameters:

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 8-16 scans are generally sufficient.

¹³C NMR Parameters:
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Pulse Angle: 30-45°

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due

to the lower natural abundance of the ¹³C isotope.

Decoupling: Proton decoupling is used to simplify the spectrum and improve sensitivity.

Visualization of Molecular Structure and NMR
Relationships
The following diagrams illustrate the molecular structure of 2-Fluoro-5-nitroaniline with atom

numbering for NMR assignment and a generalized workflow for NMR spectral acquisition.
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Structure of 2-Fluoro-5-nitroaniline with NMR Numbering
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Caption: Molecular structure of 2-Fluoro-5-nitroaniline with atom numbering for NMR

assignments.

Generalized NMR Experimental Workflow
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Click to download full resolution via product page

Caption: A generalized workflow for acquiring and processing NMR spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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